Product packaging for O-octylhydroxylamine;hydrobromide(Cat. No.:CAS No. 65920-22-1)

O-octylhydroxylamine;hydrobromide

Cat. No.: B15442825
CAS No.: 65920-22-1
M. Wt: 226.15 g/mol
InChI Key: AZIKBKGBBHQKNZ-UHFFFAOYSA-N
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Description

Overview of Hydroxylamine (B1172632) Derivatives in Organic Chemistry

Hydroxylamine (NH₂OH) and its derivatives are a versatile class of compounds that play a significant role in organic chemistry. These molecules are characterized by the presence of a nitrogen atom bonded to a hydroxyl group, which imparts unique reactivity. They can function as both nucleophiles, through the nitrogen or oxygen atoms, and as reducing agents. The dual nature of their reactivity makes them valuable reagents in a wide array of chemical transformations.

One of the most common reactions involving hydroxylamine is its condensation with aldehydes and ketones to form oximes. This reaction is fundamental in both synthetic and analytical chemistry, for instance, in the purification and characterization of carbonyl compounds. Furthermore, hydroxylamine derivatives are employed in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The Beckmann rearrangement, a classic organic reaction where an oxime is converted into an amide, further highlights the synthetic utility of hydroxylamine-derived intermediates.

Hydroxylamine and its salts also serve as reducing agents in various organic and inorganic reactions and can act as antioxidants for fatty acids. In the realm of molecular biology, high concentrations of hydroxylamine have been utilized to induce mutations in DNA by hydroxylating the amine group of cytosine, leading to a C:G to T:A transition. This ability to selectively modify biomolecules underscores the importance of hydroxylamine derivatives in chemical biology and genetic research.

Significance of O-Alkylated Hydroxylamines as Research Targets

O-Alkylhydroxylamines, a subclass of hydroxylamine derivatives with the general structure R-O-NH₂, are of considerable interest to the research community. In these compounds, an alkyl or aryl group is attached to the oxygen atom of the hydroxylamine moiety, distinguishing them from their N-alkylhydroxylamine isomers (R-NH-OH). This structural arrangement significantly influences their chemical properties and reactivity, making them valuable targets for synthetic and medicinal chemistry research.

From a medicinal chemistry perspective, O-alkylhydroxylamines have emerged as a promising class of enzyme inhibitors. Their ability to mimic transition states or intermediates in enzymatic reactions makes them valuable probes for studying enzyme mechanisms and for the design of novel therapeutic agents. For example, O-alkylhydroxylamines have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), an important target in cancer immunotherapy. Current time information in Charlotte, NC, US. The alkyl substituent can be modified to enhance binding affinity and selectivity for the target enzyme.

Historical and Current Research Landscape of O-Octylhydroxylamine Hydrobromide

The research landscape for O-octylhydroxylamine hydrobromide (C₈H₁₉NO·HBr) is not as extensively documented in publicly available literature as that of some other O-alkylhydroxylamines. However, existing research on long-chain O-alkylhydroxylamines provides context for its potential applications and areas of investigation.

Historically, the synthesis and study of O-alkylhydroxylamines have been driven by their utility in organic synthesis. A notable, albeit not widely published, area of research involving O-octylhydroxylamine is its investigation as a potentiator of histamine (B1213489) in canine colonic tissue. In a study from the 1990s, O-octylhydroxylamine was synthesized as part of a series of O-substituted hydroxylamines to explore their effects on diamine oxidase inhibition. sigmaaldrich.com This research highlights an early interest in the biological activities of long-chain O-alkylhydroxylamines.

Current research interest in compounds like O-octylhydroxylamine hydrobromide is likely situated within the broader context of developing functional molecules with specific physicochemical properties. The presence of the eight-carbon octyl chain imparts significant lipophilicity to the molecule. This characteristic is particularly relevant in medicinal chemistry and materials science. For instance, long alkyl chains can facilitate the transport of molecules across biological membranes or direct their self-assembly into supramolecular structures.

Physicochemical Properties of O-Alkylhydroxylamines

PropertyO-Methylhydroxylamine HydrochlorideO-Ethylhydroxylamine HydrochlorideO-Benzylhydroxylamine HydrochlorideO-Octylhydroxylamine Hydrobromide
Molecular Formula CH₆ClNOC₂H₈ClNOC₇H₁₀ClNOC₈H₂₀BrNO
Molecular Weight 83.52 g/mol 97.54 g/mol 159.62 g/mol 226.16 g/mol
Appearance Off-white crystalsData not availableWhite flakesData not available
Melting Point 155 - 157 °C (dec.)Data not available234–238 °C (subl.)Data not available
Solubility Soluble in waterSoluble in waterSoluble in water, pyridine; slightly soluble in alcohol; insoluble in etherData not available

Spectroscopic Data of Related O-Alkylhydroxylamines

Compound¹H NMR DataMass Spectrometry Data
O-Benzylhydroxylamine Hydrochloride (DMSO-d₆ + CDCl₃) δ 5.17 (s, 2H, CH₂), 7.42 (s, 5H, C₆H₅), 11 (br, ex NH₂) researchgate.netData not available
N,O-Dimethylhydroxylamine hydrochloride Data available in spectral databasesData available in spectral databases
O-Octylhydroxylamine Hydrobromide Data not readily availableData not readily available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20BrNO B15442825 O-octylhydroxylamine;hydrobromide CAS No. 65920-22-1

Properties

CAS No.

65920-22-1

Molecular Formula

C8H20BrNO

Molecular Weight

226.15 g/mol

IUPAC Name

O-octylhydroxylamine;hydrobromide

InChI

InChI=1S/C8H19NO.BrH/c1-2-3-4-5-6-7-8-10-9;/h2-9H2,1H3;1H

InChI Key

AZIKBKGBBHQKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCON.Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for O Octylhydroxylamine Hydrobromide

Established Synthetic Pathways for O-Alkylhydroxylamines

Traditional methods for synthesizing O-alkylhydroxylamines have been refined over time to improve yields and substrate scope. These pathways typically involve the formation of a nitrogen-oxygen bond through the reaction of an oxygen nucleophile with an electrophilic nitrogen source or vice versa.

The Gabriel synthesis, a cornerstone in amine synthesis, is a chemical reaction that transforms primary alkyl halides into primary amines. wikipedia.org A key modification of this method allows for the synthesis of O-alkylhydroxylamines by using an N-hydroxyimide, such as N-hydroxyphthalimide, in place of the standard potassium phthalimide (B116566). nih.govmcmaster.ca This approach prevents the over-alkylation that can occur in direct amination reactions. masterorganicchemistry.com

The process begins with the deprotonation of N-hydroxyphthalimide to form a potent nucleophile. This anion then reacts with a primary alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, in a classic SN2 reaction to form the N-octyloxyphthalimide intermediate. chemistrysteps.comlibretexts.org The final step involves the liberation of the desired O-octylhydroxylamine from the phthalimide group. While acidic or basic hydrolysis can be used, a common and often milder method is hydrazinolysis, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.orgmcmaster.ca This step cleaves the N-C bonds of the imide, releasing the primary O-alkylhydroxylamine and forming a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.orgmcmaster.ca The free O-octylhydroxylamine is then typically converted to its more stable hydrochloride or hydrobromide salt for storage and handling. nih.gov

StepReactantsIntermediate/ProductKey ReagentsReaction Type
1: AlkylationN-Hydroxyphthalimide, Octyl Halide (e.g., 1-bromooctane)N-(Octyloxy)phthalimideBase (e.g., K₂CO₃, DBU)SN2 Substitution
2: DeprotectionN-(Octyloxy)phthalimideO-OctylhydroxylamineHydrazine (N₂H₄)Nucleophilic Acyl Substitution / Cleavage
3: Salt FormationO-OctylhydroxylamineO-Octylhydroxylamine HydrobromideHydrobromic Acid (HBr)Acid-Base Reaction

Direct synthesis from alkyl alcohols like n-octanol provides an alternative route to O-alkylhydroxylamines. While direct reaction of an alkoxide with chloramine (B81541) has been reported, it often proceeds in low yields, necessitating the use of a large excess of the alkoxide. rsc.org More efficient methods have since been developed.

One prominent method is the Mitsunobu reaction, which activates the alcohol for substitution. nih.govnih.gov In this one-pot process, n-octanol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). This in-situ activation of the alcohol's hydroxyl group facilitates its displacement by the N-hydroxyphthalimide nucleophile, leading to the same N-octyloxyphthalimide intermediate as in the modified Gabriel pathway. Subsequent hydrazinolysis liberates the O-octylhydroxylamine. nih.gov

Another approach involves the electrophilic amination of alkoxides. rsc.org Here, n-octanol is first deprotonated with a strong base (e.g., butyllithium) to form the corresponding lithium octoxide. This highly reactive nucleophile is then treated with an electrophilic nitrogen source, such as a highly electron-deficient oxaziridine, which transfers its nitrogen atom to the oxygen of the alkoxide to form the N-O bond directly. rsc.org

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry are being explored to overcome the limitations of traditional methods, such as harsh reaction conditions or the use of hazardous reagents like hydrazine. nih.govwikipedia.org

Continuous flow chemistry offers significant advantages for chemical synthesis, including superior heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with unstable intermediates or exothermic reactions. acs.orgmdpi.com The chemoselective amination of alkyl halides with hydroxylamine (B1172632) has been successfully demonstrated in continuous flow systems, yielding hydroxylamine products in high yields. acs.orgacs.org

For the synthesis of O-octylhydroxylamine, a flow protocol could involve pumping a solution of an octyl halide and a protected hydroxylamine derivative through a heated reactor coil. acs.org The intensified conditions enabled by flow reactors can dramatically shorten reaction times compared to batch processes. rsc.org For instance, the acid-catalyzed hydrolysis of nitromethane (B149229) to produce hydroxylamine hydrochloride was significantly accelerated in a flow system. rsc.orgrsc.org Such protocols could be adapted for the final deprotection step, potentially avoiding hazardous reagents and simplifying purification through in-line workup procedures. acs.org

ParameterAdvantage in Flow ChemistryRelevance to O-Octylhydroxylamine Synthesis
Heat TransferExcellent control, rapid heating/coolingAllows for precise temperature management, minimizing side reactions. acs.org
SafetySmall reaction volumes, better control over exothermsReduces risks associated with hazardous reagents or intermediates. rsc.org
Reaction TimeSignificantly reduced due to intensified conditionsIncreases throughput and efficiency of the synthesis. rsc.org
ScalabilityEasier to scale up by running the system for longerFacilitates production of larger quantities without re-optimization.

Skeletal editing represents a cutting-edge frontier in organic synthesis, enabling the direct modification of a molecule's core structure by inserting, deleting, or swapping atoms. digitellinc.comdigitellinc.com While ring contraction by nitrogen deletion is established, the direct insertion of a nitrogen atom into a carbon skeleton is a more recent and less explored field. digitellinc.comdigitellinc.com These techniques offer the potential to create valuable nitrogen-containing compounds from readily available hydrocarbon feedstocks. ou.edu

Recent breakthroughs have demonstrated the ability to insert a single nitrogen atom into molecular scaffolds using highly reactive nitrene species. ou.edursc.org For example, researchers have shown the transformation of indoles into quinazolines or quinoxalines via a nitrogen insertion mechanism. digitellinc.comrsc.org This involves the generation of an electrophilic nitrene that reacts with the substrate to form a new heterocyclic ring system. rsc.org While not yet applied directly to the synthesis of simple O-alkylhydroxylamines, these molecular editing strategies could inspire future synthetic routes. One could envision a scenario where a C-O bond in a precursor like an octyl ether is targeted for nitrogen insertion, directly forming the C-N-O linkage of the hydroxylamine in a single, transformative step. This approach would be of particular interest for late-stage functionalization in complex molecule synthesis. digitellinc.com

Precursor Reactivity and Intermediate Characterization in Synthesis

The success of any synthetic pathway to O-octylhydroxylamine hydrobromide relies on the reactivity of the chosen precursors and the stability of the intermediates formed.

In the modified Gabriel synthesis , the primary precursor is typically an octyl halide (e.g., 1-bromooctane). Its reactivity is governed by its susceptibility to SN2 attack; primary halides are ideal for this reaction. chemistrysteps.com The other key precursor, N-hydroxyphthalimide, is rendered nucleophilic by deprotonation of its N-H group, which is relatively acidic (pKa ≈ 8.3) due to the adjacent electron-withdrawing carbonyl groups. chemistrysteps.com The key intermediate, N-(octyloxy)phthalimide, is a stable, isolable solid. Its formation can be monitored by standard techniques like Thin Layer Chromatography (TLC) and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

In syntheses starting from n-octanol , the reactivity of the alcohol's hydroxyl group must be enhanced. In the Mitsunobu reaction, it is converted in situ into a good leaving group. nih.gov In electrophilic amination pathways, it is converted to a highly nucleophilic alkoxide by a strong base. rsc.org

The final product, O-octylhydroxylamine, is often purified as its hydrobromide or hydrochloride salt. nih.govmcmaster.ca These salts are typically crystalline solids that are more stable and easier to handle than the free base, which exists as an oil. Characterization of the final salt is confirmed by melting point analysis and spectroscopic data, ensuring the correct structure and purity have been achieved.

Role of Substituted Intermediates in O-Octylhydroxylamine Formation

A pivotal aspect of the synthesis of O-octylhydroxylamine is the formation and subsequent transformation of substituted intermediates. In the context of the modified Gabriel synthesis, N-octyloxyphthalimide emerges as a crucial substituted intermediate. This intermediate is typically formed through the nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and an octyl halide, such as 1-bromooctane. The phthalimide group in this intermediate serves as a protecting group for the hydroxylamine moiety, preventing undesired side reactions.

The formation of N-octyloxyphthalimide is a classic SN2 reaction where the oxygen of the N-hydroxyphthalimide anion acts as the nucleophile, displacing the halide from the octyl chain. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 pathway. The use of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed to deprotonate N-hydroxyphthalimide, enhancing its nucleophilicity. tandfonline.com

Once the N-octyloxyphthalimide intermediate is isolated, the final step involves the cleavage of the phthalimide group to liberate the desired O-octylhydroxylamine. This is commonly achieved through hydrazinolysis, where hydrazine hydrate (B1144303) is used to cleave the imide bonds, resulting in the formation of phthalhydrazide as a byproduct, which can often be removed by filtration. The resulting free O-octylhydroxylamine is then typically converted to its more stable hydrobromide salt by treatment with hydrobromic acid.

An alternative route involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). In this method, the reaction of an alkyl bromide with (Boc)2NOH forms an O-alkyl-N,N'-di-tert-butoxycarbonylhydroxylamine intermediate. The Boc protecting groups can then be readily removed under acidic conditions to yield the alkoxyamine hydrochloride. nih.gov This method offers the advantage of avoiding the use of hydrazine, which is hazardous. nih.gov

Table 1: Key Intermediates in O-Octylhydroxylamine Synthesis

Intermediate NamePrecursorsRole in Synthesis
N-OctyloxyphthalimideN-Hydroxyphthalimide, 1-BromooctaneProtects the hydroxylamine functionality and facilitates the introduction of the octyl group.
O-Octyl-N,N'-di-tert-butoxycarbonylhydroxylamineN,N'-di-tert-butoxycarbonylhydroxylamine, 1-BromooctaneAn alternative protected intermediate that avoids the use of hydrazine for deprotection.

Stereochemical Considerations in O-Alkylhydroxylamine Synthesis

The stereochemical outcome of the synthesis of O-alkylhydroxylamines is of paramount importance, particularly when chiral starting materials are employed. The primary methods for synthesizing these compounds, such as the O-alkylation of N-hydroxyphthalimide, proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

A fundamental characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted, single-step process. Therefore, if a chiral octyl precursor with a specific stereoconfiguration at the carbon bearing the leaving group is used, the resulting O-octylhydroxylamine will have the opposite configuration at that stereocenter.

For instance, if (S)-2-bromooctane is used as the alkylating agent in a reaction with N-hydroxyphthalimide, the resulting N-(octan-2-yloxy)phthalimide intermediate will have the (R) configuration. Subsequent hydrazinolysis to remove the phthalimide group does not affect the stereocenter on the octyl chain, thus yielding (R)-O-(octan-2-yl)hydroxylamine. This predictable stereochemical outcome is a powerful tool for the synthesis of enantiomerically pure O-alkylhydroxylamines, provided that enantiomerically pure precursors are available.

While direct asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been explored, achieving high enantioselectivity can be challenging. incatt.nlnih.gov Therefore, the stereospecific SN2 reaction remains a reliable and widely utilized method for controlling the stereochemistry in the synthesis of chiral O-alkylhydroxylamines.

Table 2: Stereochemical Outcome of SN2 Reaction in O-Alkylhydroxylamine Synthesis

Chiral PrecursorReaction TypeProduct StereochemistryKey Principle
(S)-Alkyl HalideSN2 with N-hydroxyphthalimide(R)-O-AlkylhydroxylamineInversion of configuration at the stereocenter.
(R)-Alkyl HalideSN2 with N-hydroxyphthalimide(S)-O-AlkylhydroxylamineInversion of configuration at the stereocenter.

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis

Fundamental Chemical Reactivity of O-Alkylhydroxylamines

O-Alkylhydroxylamines are a versatile class of organic compounds characterized by an alkyl group attached to the oxygen atom of hydroxylamine (B1172632). This structural arrangement imparts a unique combination of reactive properties, allowing them to participate in a wide array of chemical transformations. Their reactivity is largely dictated by the hydroxylamine moiety (-ONH2), which can act as both an electrophile and a nucleophile, and engage in redox processes. nih.gov

The chemical behavior of O-alkylhydroxylamines is marked by a dualistic nature, exhibiting both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity : The nitrogen atom of the hydroxylamine group possesses a lone pair of electrons, making it nucleophilic. Consequently, O-alkylhydroxylamines readily react with electrophilic centers. A primary example of this is their reaction with aldehydes and ketones to form stable oxime ethers. This reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by dehydration. They also participate in conjugate addition reactions with activated unsaturated compounds, such as α,β-unsaturated carbonyls. nih.govresearchgate.net Furthermore, O-alkylhydroxylamines can act as nucleophiles in substitution reactions, for instance, in the amination of electrophilic aromatic compounds like nitroarenes under basic conditions. google.com

Electrophilic Reactivity : Under certain conditions, the nitrogen atom of an O-alkylhydroxylamine derivative can act as an electrophile. O-acyl-N,N-disubstituted hydroxylamines, for example, are effective electrophilic nitrogen sources. nih.gov This electrophilicity is harnessed in various synthetic methodologies, including electrophilic amination reactions. In these processes, a carbanion or another strong nucleophile attacks the electron-deficient nitrogen atom, leading to the formation of a new carbon-nitrogen bond. wikipedia.org Reagents such as O-acylhydroxylamines are used to deliver an amino group to organometallic species, like organozinc reagents, to form hindered amines. wikipedia.org

The redox chemistry of O-alkylhydroxylamines is integral to their function, particularly in biological and enzymatic contexts. The hydroxylamine functional group can undergo both oxidation and reduction.

Oxidation of O-alkylhydroxylamines typically involves the donation of electrons from the hydroxylamine group. A common transformation is the oxidation to form nitroso derivatives (R-N=O). This process is central to the mechanism of certain enzyme inhibitors. For example, O-alkylhydroxylamines have been investigated as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), where the mechanism is thought to proceed through a heme-iron bound alkylperoxy intermediate state, which the hydroxylamine structure mimics. brynmawr.edunih.gov The oxidation can proceed via a two-electron transfer, which can lead to the formation of reactive species like nitroxyl (B88944) (HNO).

Detailed Mechanistic Investigations of O-Octylhydroxylamine Reactions

Modern computational and mechanistic studies have provided deep insights into the reaction pathways of hydroxylamines. The Activation Strain Model and investigations into radical pathways have been particularly illuminating in understanding their reactivity.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze chemical reactivity. rsc.orgrsc.org It deconstructs the activation energy of a reaction into two primary components: the strain energy (ΔE_strain), which is the energy required to distort the reactants into their transition state geometries, and the interaction energy (ΔE_int), which is the stabilizing energy released when the distorted reactants interact. rsc.orgrsc.org

Table 1: Activation Strain Model Analysis of Retro-Cope Elimination
Reactant SystemActivation Energy (ΔE) (kcal/mol)Strain Energy (ΔEstrain) (kcal/mol)Interaction Energy (ΔEint) (kcal/mol)
2-Butyne + Dimethylhydroxylamine15.828.5-12.7
Cyclooctyne (COT) + Dimethylhydroxylamine4.618.1-13.5

Data adapted from computational studies at the ZORA-BP86/TZ2P level of theory. rsc.org

While many reactions of hydroxylamines proceed through concerted, pericyclic mechanisms, the potential for radical pathways is also a subject of investigation. nih.gov In some contexts, radical reactions involving O-alkylhydroxylamines are deliberately pursued, while in others, they represent competing, undesired pathways.

For the reverse Cope elimination, theoretical calculations have indicated that a radical-mediated pathway is generally less favorable than the concerted mechanism for terminal alkenes and alkynes. nih.gov The activation energies calculated for the radical pathway are significantly higher, suggesting it is not a competitive route. nih.gov

However, in other systems, radical reactions are viable. For example, the conversion of oxime ethers to O,N-dialkylated hydroxylamines can be achieved smoothly through aqueous radical reactions. thieme-connect.de In studies involving the modification of complex biomolecules like chondroitin (B13769445) sulfate, radical addition reactions have been explored. scholaris.ca In one such study, N-methyl-O-octylhydroxylamine was used as a protecting group for an anomeric center to prevent degradation and side products that were observed under radical conditions, indicating the stability of the O-octylhydroxylamine linkage in that environment. scholaris.ca The formation of various radical species on the carbohydrate scaffold was proposed as a source of these side reactions, highlighting the complex interplay of potential reaction pathways. scholaris.ca

Synthesis and Characterization of O-Octylhydroxylamine Derivatives

O-octylhydroxylamine serves as a valuable building block for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and glycobiology. Its synthesis is straightforward, and it can be readily incorporated into larger structures to create novel derivatives.

A common and efficient method for preparing O-alkylhydroxylamines, including O-octylhydroxylamine, involves the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide (e.g., octyl bromide), followed by hydrazinolysis to remove the phthalimide (B116566) protecting group. rug.nlrug.nl This two-step process typically provides the desired product, O-octylhydroxylamine hydrochloride, in good yield. rug.nlrug.nl An alternative solvent-free approach uses potassium carbonate and a phase-transfer catalyst, offering milder reaction conditions. thieme-connect.de

Once synthesized, O-octylhydroxylamine can be used to create derivatives through reaction with electrophiles. A notable application is in the synthesis of amphiphilic aminoglycoside derivatives. In one study, O-octylhydroxylamine hydrochloride was reacted with a keto-aminoglycoside intermediate to form an oxime linkage. rug.nlrug.nl This reaction introduces a lipophilic octyl chain onto the polar aminoglycoside scaffold, creating an amphiphilic molecule with altered biological properties. The resulting derivatives were synthesized and characterized, often as a mixture of E/Z isomers at the oxime bond. rug.nl

Table 2: Synthesis and Characterization of an O-Octylhydroxylamine Derivative
Reactant 1Reactant 2ProductYield (%)Observed Isomers
Keto-neomycin B derivativeO-octylhydroxylamine hydrochloride3'-octyloxyimino-neomycin B derivative74E/Z

Data from the synthesis of amphiphilic neomycin derivatives. rug.nl

The synthesis of N-methyl-O-octylhydroxylamine has also been reported. scholaris.ca This derivative was prepared in two steps starting from t-butyl N-methyl-N-hydroxycarbamate, which was first alkylated at the oxygen using iodooctane, followed by removal of the Boc protecting group to yield the target N-methyl-O-octylhydroxylamine. scholaris.ca

Functionalization at Nitrogen and Oxygen Centers

The reactivity of O-octylhydroxylamine is defined by the nucleophilic character of both the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles. Similarly, the oxygen atom, also possessing lone pairs, can exhibit nucleophilicity, although it is generally less reactive than the nitrogen. The specific reaction pathway often depends on the nature of the electrophile and the reaction conditions.

Alkylation and acylation are common functionalization reactions for O-alkylhydroxylamines. Alkylation can occur at the nitrogen atom, leading to the formation of N-substituted derivatives. This reaction is typically carried out using alkyl halides as electrophiles. The choice of solvent and base is crucial in controlling the extent of alkylation and preventing side reactions.

Acylation, on the other hand, can occur at either the nitrogen or the oxygen atom. The use of acylating agents such as acid chlorides or anhydrides can lead to the formation of N-acyl or O-acyl derivatives. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the acylating agent.

Generation of N-Substituted O-Octylhydroxylamines

The synthesis of N-substituted O-octylhydroxylamines is a key transformation that expands the synthetic utility of the parent compound. These derivatives are valuable precursors for more complex molecules and can be prepared through several synthetic strategies.

One common method involves the direct N-alkylation of O-octylhydroxylamine. This is typically achieved by reacting O-octylhydroxylamine with an alkyl halide in the presence of a base. The base serves to deprotonate the hydroxylamine, increasing its nucleophilicity and facilitating the substitution reaction.

Another approach is through reductive amination. This method involves the reaction of O-octylhydroxylamine with an aldehyde or a ketone to form an intermediate oxime or nitrone, which is then reduced in situ to the corresponding N-substituted hydroxylamine. This two-step, one-pot procedure is an efficient way to introduce a variety of substituents onto the nitrogen atom.

The synthesis of O-octylhydroxylamine hydrochloride itself can be achieved through a modified Gabriel synthesis. In a documented example, this involves the reaction of octyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-octylhydroxylamine. organic-chemistry.org The final product is then isolated as the hydrochloride salt.

Table 1: Physical and Spectral Data for O-octylhydroxylamine hydrochloride organic-chemistry.org

PropertyValue
AppearanceYellow crystalline solid
Melting Point139-143 °C
¹H NMR (200 MHz, DMSO-d₆) δ
0.84 (t, 3H)
1.24 (m, 10H)
1.57 (m, 2H)
3.95 (t, 2H)
10.7 (s, 3H)

Preparation and Reactivity of Oxime and Nitrone Precursors/Analogs

O-octylhydroxylamine is a key reagent for the preparation of O-octyl oximes and their corresponding nitrone analogs. These compounds are versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions.

The formation of O-octyl oximes is typically achieved through the condensation reaction of O-octylhydroxylamine with an aldehyde or a ketone. researchgate.netnih.gov This reaction is generally carried out under mild acidic or basic conditions and proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime. The reaction is often reversible, and the removal of water can be used to drive the reaction to completion.

General Reaction Scheme for Oxime Formation:

Generated code

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For O-octylhydroxylamine hydrobromide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the octyl chain and those near the heteroatoms.

The protons on the carbon adjacent to the oxygen atom (α-protons) would appear at the lowest field (highest chemical shift) due to the deshielding effect of the electronegative oxygen. libretexts.orgopenstax.org The chemical shift of these protons is typically in the range of 3.5-4.5 ppm. openstax.org The protons of the terminal methyl group (CH₃) of the octyl chain would appear at the highest field (lowest chemical shift), generally between 0.7 and 1.3 ppm. openstax.org The protons of the other methylene (B1212753) groups (CH₂) in the octyl chain would resonate in the intermediate region, typically between 1.2 and 1.6 ppm. openstax.org The protons of the amine group (NH₃⁺), being attached to a positively charged nitrogen and exchanging with the solvent, would likely appear as a broad signal. researchgate.net

Expected ¹H NMR Chemical Shifts for O-octylhydroxylamine hydrobromide

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
CH₃-(CH₂)₆-CH₂-O-NH₃⁺Br⁻~0.9Triplet
CH₃-(CH₂)₅-CH₂-CH₂-O-NH₃⁺Br⁻~1.3Multiplet
CH₃-CH₂-(CH₂)₅-CH₂-O-NH₃⁺Br⁻~1.4Multiplet
CH₃-(CH₂)₆-CH₂-O-NH₃⁺Br⁻~4.0Triplet
CH₃-(CH₂)₆-CH₂-O-NH₃⁺Br⁻BroadSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of O-octylhydroxylamine hydrobromide, eight distinct signals are expected, corresponding to the eight carbon atoms of the octyl group.

The carbon atom bonded to the oxygen (C1) will be the most deshielded and will appear at the lowest field, typically in the range of 60-80 ppm. The terminal methyl carbon (C8) will be the most shielded and will appear at the highest field, around 14 ppm. The other methylene carbons will have chemical shifts in the range of 22-32 ppm.

Expected ¹³C NMR Chemical Shifts for O-octylhydroxylamine hydrobromide

Carbon AtomExpected Chemical Shift (δ, ppm)
C1 (-CH₂-O)~75
C2 (-CH₂-CH₂-O)~30
C3-C7 (-(CH₂)₅-)~22-32
C8 (-CH₃)~14

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like O-octylhydroxylamine hydrobromide, direct analysis by GC-MS might be challenging due to its salt nature and polarity. However, derivatization can be employed to make it more volatile and amenable to GC analysis. nih.govnih.gov For instance, the hydroxylamine (B1172632) moiety can be derivatized to form an oxime. nih.gov The mass spectrum obtained would then show the molecular ion of the derivative and characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (EIMS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like O-octylhydroxylamine hydrobromide. nih.govunh.edu In positive ion mode ESI-MS, the compound is expected to be readily detected as its protonated molecule, [M+H]⁺, where M is the free base O-octylhydroxylamine.

Fragmentation of the parent ion can be induced (e.g., in MS/MS experiments) to provide structural information. nih.govlibretexts.org Common fragmentation pathways for O-alkylhydroxylamines include cleavage of the C-O bond, the N-O bond, and fragmentation of the alkyl chain.

Expected Mass Spectrometry Fragments for O-octylhydroxylamine

m/z (Mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
146[C₈H₁₉NO + H]⁺Protonated molecule (Parent Ion)
113[C₈H₁₇]⁺Loss of -ONH₂
33[NH₂OH + H]⁺Cleavage of O-alkyl bond
Various[CₙH₂ₙ₊₁]⁺Fragmentation of the octyl chain

Vibrational Spectroscopy for Bond Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the chemical bonds and functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For O-octylhydroxylamine hydrobromide, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, the C-H bonds of the octyl chain, the C-O bond, and the N-O bond. The presence of hydrogen bonding in the solid state, particularly involving the -NH₃⁺ group, would influence the position and shape of the corresponding absorption bands, often causing them to be broad. mdpi.com

Expected Infrared Absorption Frequencies for O-octylhydroxylamine hydrobromide

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretching (in -NH₃⁺)3200-2800 (broad)
C-H stretching (alkyl)2960-2850
N-H bending (in -NH₃⁺)~1600-1500
C-H bending (alkyl)~1465 and ~1375
C-O stretching~1100
N-O stretching~900

Chromatographic Methods for Purity Assessment and Separation Research

Chromatography is a cornerstone of analytical chemistry, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For O-octylhydroxylamine hydrobromide, chromatographic techniques are essential for assessing its purity by separating it from starting materials, by-products, and other impurities that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of pharmaceutical compounds and chemical intermediates. ijprajournal.com The development of a robust HPLC method for O-octylhydroxylamine hydrobromide is critical for quality control. A typical approach involves reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.

A significant challenge in analyzing compounds like hydroxylamine is their lack of a strong UV chromophore, which makes detection difficult with standard UV-Vis detectors. nih.gov To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a UV-active reagent to form a derivative that can be easily detected. nih.govbiomedgrid.com For instance, hydroxylamine can be reacted with benzaldehyde (B42025) to form a stable benzaldoxime (B1666162) derivative, which has strong UV absorbance. biomedgrid.comhumanjournals.com

Method development involves optimizing several parameters, including the choice of column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution), flow rate, and detector wavelength. biomedgrid.comresearchgate.net Validation according to ICH guidelines ensures the method is specific, sensitive, linear, accurate, and precise. researchgate.net This includes determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the smallest amount of the analyte that can be reliably detected and quantified, respectively. nih.govbiomedgrid.com

Table 3: Representative HPLC Method Parameters for Analysis of a Hydroxylamine Derivative This table represents typical parameters for analyzing a derivatized hydroxylamine compound, based on established methods for similar analytes.

ParameterTypical Value / ConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) humanjournals.comresearchgate.net
Mobile Phase Acetonitrile : Phosphate Buffer (pH ~2.5-5.6) humanjournals.comresearchgate.net
Flow Rate 1.0 mL/min biomedgrid.com
Detection UV at ~250-254 nm (for derivative) biomedgrid.com
Column Temperature 30-40 °C humanjournals.comscispace.com
LOD 0.01 - 3.6 ppm nih.govbiomedgrid.com
LOQ 0.03 - 12 ppm nih.govbiomedgrid.com
Linearity (R²) > 0.99 researchgate.net
Recovery 98 - 102% ijprajournal.com

Beyond conventional HPLC, more advanced chromatographic techniques offer enhanced resolution and efficiency, which are particularly valuable for separating complex mixtures or isolating trace impurities.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov This technique would be highly effective for resolving O-octylhydroxylamine hydrobromide from closely related structural isomers or degradation products that might be difficult to separate using standard HPLC.

Two-Dimensional Liquid Chromatography (2D-LC) is another powerful approach that involves coupling two independent chromatographic separations (e.g., normal phase and reversed phase) in an online or offline fashion. nih.gov This "orthogonal" separation provides a much higher peak capacity, making it ideal for resolving co-eluting impurities from the main compound in complex matrices. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution and quantitative analysis capabilities. nih.gov HPTLC is a robust and cost-effective tool for the quantitative analysis of compounds and is widely used for purity control and stability testing of various chemicals and pharmaceutical products. nih.gov Its ability to analyze multiple samples simultaneously makes it a suitable option for high-throughput screening.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and behavior of molecules. These ab initio or semi-empirical methods solve the Schrödinger equation to determine the energy and wavefunction of a system, from which various molecular properties can be derived. lp.edu.ua

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study the properties of molecules, including peptide groups and other organic compounds. nih.gov For O-octylhydroxylamine hydrobromide, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. globalresearchonline.net The theory posits that the energy of a molecule can be determined from its electron density, which is a simpler variable to handle than the complex many-electron wavefunction. researchgate.net

In a typical DFT study of this compound, the process would involve optimizing the geometry to find the lowest energy conformation. This optimized structure corresponds to a true energy minimum on the potential energy surface. globalresearchonline.net Such calculations can compare the geometric parameters (bond lengths, bond angles) of the molecule in the gas phase versus a solvated state, providing insights into how the environment affects its structure. researchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the reactivity and stability of a molecule. nih.gov A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and is characteristic of a "soft" molecule. globalresearchonline.netresearchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity, a characteristic of a "hard" molecule. irjweb.com This energy gap helps to explain charge transfer interactions within the molecule. globalresearchonline.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. globalresearchonline.net These descriptors, based on DFT, provide a theoretical framework for understanding the molecule's behavior in chemical reactions. irjweb.com

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. nih.gov
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons. globalresearchonline.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates high reactivity. globalresearchonline.net
Electrophilicity Index (ω) μ2 / (2η) Measures the propensity to accept electrons. irjweb.com

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of an electron from a system. globalresearchonline.net |

This table provides the formulas and descriptions for key global reactivity descriptors derived from HOMO and LUMO energy values.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying complex molecular systems and processes that are difficult to observe experimentally. nih.govnih.gov

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations are particularly useful for conformational analysis, revealing how the flexible octyl chain of O-octylhydroxylamine might behave in different environments, such as in solution. nih.gov The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time. mdpi.com

For O-octylhydroxylamine, an MD simulation could track the conformational changes of the alkyl chain, the stability of the ionic interaction between the hydroxylammonium group and the bromide ion, and the molecule's interactions with solvent molecules. researchgate.net Studies on similar molecules have shown that MD simulations can reveal the stability of protein-ligand complexes and the dynamics of hydration structures. researchgate.netnih.gov The results can provide a microscopic mechanism for observed macroscopic properties. nih.gov

Rational drug design and virtual screening are powerful computational strategies used to identify and optimize new drug candidates. nih.gov These techniques can be applied to design and screen analogs of O-octylhydroxylamine to find molecules with enhanced or specific properties. Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govspringernature.com

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active molecules, using their structural and physicochemical properties to find similar compounds in a database. nih.gov

Structure-Based Virtual Screening (SBVS): This approach uses the three-dimensional structure of the target protein to dock potential ligands into the binding site and score their interactions. nih.gov

By creating a virtual library of hydroxylamine (B1172632) analogs with varying alkyl chain lengths, branching, or substitutions, these screening methods could predict their potential interactions with a specific target, accelerating the discovery of new lead compounds. nih.govnih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding

The solid-state structure and bulk properties of O-octylhydroxylamine hydrobromide are governed by intermolecular interactions, particularly hydrogen bonding and van der Waals forces.

Hydrogen bonds are relatively strong, directional intermolecular attractions. chemguide.co.uk For a hydrogen bond to form, there must be a hydrogen bond donor (an electronegative atom like O or N covalently bonded to a hydrogen atom) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). libretexts.org In the case of O-octylhydroxylamine hydrobromide, the protonated hydroxylamine group (-NH2OH+) is a potent hydrogen bond donor. The hydrogen atoms on both the oxygen and nitrogen have a partial positive charge, making them available to form strong hydrogen bonds with the bromide anion (Br-), which acts as the hydrogen bond acceptor. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There is no available research detailing the QTAIM analysis of O-octylhydroxylamine hydrobromide. Such an analysis would typically involve the characterization of bond critical points (BCPs) and ring critical points (RCPs) to elucidate the nature of chemical bonds and intermolecular interactions within the crystal structure of the compound. This would include data on the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)) at the critical points.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis data for O-octylhydroxylamine hydrobromide are not present in the available literature. An NBO analysis would provide insights into the electronic structure, including the hybridization of atomic orbitals, the nature of the bonding and lone pair orbitals, and the stabilizing donor-acceptor interactions between occupied and unoccupied orbitals. This would typically be presented in tables showing orbital occupancies and second-order perturbation theory analysis of the Fock matrix.

Molecular Electrostatic Potential (MESP) Mapping

There are no published studies that present a Molecular Electrostatic Potential (MESP) map for O-octylhydroxylamine hydrobromide. An MESP map would visually represent the electrostatic potential on the electron density surface of the molecule. This would highlight the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding, and the reactivity of the molecule.

Biological and Biochemical Research on Mechanism of Action Excluding Clinical Data

The primary mechanism of action of O-octylhydroxylamine, a member of the O-alkylhydroxylamine class of compounds, is the inhibition of the enzyme diamine oxidase (DAO). This inhibition leads to a potentiation of the effects of histamine (B1213489) in biological systems. physiology.orgnih.govmcmaster.ca

Enzyme Inhibition Mechanisms by O-Octylhydroxylamine

O-octylhydroxylamine's biological effects are intrinsically linked to its ability to inhibit diamine oxidase, an enzyme crucial for the metabolism of histamine and other biogenic amines. nih.govwikipedia.org The inhibition of DAO by O-alkylhydroxylamines has been shown to delay the breakdown of histamine, thereby enhancing its physiological effects. nih.gov

The inhibition of diamine oxidase by O-alkylhydroxylamines, including O-octylhydroxylamine, is a key aspect of their biological activity. Studies on this class of compounds have established a clear structure-activity relationship, where the general structure R-O-NH2 is essential for activity, particularly when R is an uncharged aliphatic group. nih.govmcmaster.ca

While specific kinetic and thermodynamic data for O-octylhydroxylamine are not extensively detailed in the available research, the mechanism for the broader class of O-alkylhydroxylamines points towards competitive inhibition. This is inferred from their structural similarity to DAO substrates and their ability to potentiate the effects of histamine by preventing its degradation. nih.govmcmaster.ca In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The active site of diamine oxidase contains a crucial trihydroxyphenylalanine quinone (TPQ) cofactor and a copper atom, which are central to its catalytic activity. mcmaster.cadrugbank.comnih.gov Molecular modeling of O-alkylhydroxylamines suggests that these inhibitors occupy the space near the reactive carbonyl group of the TPQ residue. mcmaster.ca

The potency of inhibition by O-alkylhydroxylamines is influenced by the structure of the alkyl group (R). For instance, straight-chain compounds are generally more active than their branched counterparts, and excessive steric bulk on the aliphatic substituent tends to decrease activity. mcmaster.ca Longer straight-chain compounds have also been found to be less active than those with shorter chains. mcmaster.ca This suggests that the binding affinity, a key determinant in competitive inhibition, is finely tuned by the molecular architecture of the inhibitor.

The available evidence strongly suggests that O-alkylhydroxylamines, and by extension O-octylhydroxylamine, act as reversible inhibitors of diamine oxidase. The potentiation of histamine responses is a key indicator of this reversible action, as a permanent inactivation of the enzyme would likely lead to more prolonged and less readily modulated effects. nih.govmcmaster.ca The non-covalent nature of the binding of many inhibitors to the active site of DAO further supports the concept of reversible inhibition. drugbank.comnih.gov While some compounds are known to be irreversible inhibitors of DAO, the characteristics of O-alkylhydroxylamines align more closely with a reversible binding model.

Effects on Histamine Metabolism and Signaling Pathways (In Vitro/Ex Vivo)

The primary effect of O-octylhydroxylamine on histamine metabolism is the direct consequence of its inhibition of diamine oxidase. DAO is a key enzyme in the catabolism of extracellular histamine. wikipedia.orgwebmd.com By inhibiting DAO, O-octylhydroxylamine effectively reduces the breakdown of histamine, leading to its accumulation and, consequently, an enhancement of its signaling pathways. nih.gov

In vitro and ex vivo studies using canine colonic epithelium have demonstrated that O-alkylhydroxylamines potentiate the physiological responses to histamine. physiology.orgnih.govmcmaster.ca This potentiation is specific to histamine and its agonists that possess an imidazole (B134444) nucleus, while other agonists like serotonin (B10506) or carbachol (B1668302) are unaffected. nih.gov This specificity underscores that the mechanism is not a general enhancement of cellular signaling but is directly tied to the metabolic pathway of histamine. The inhibition of DAO leads to a higher local concentration of histamine, resulting in a more pronounced activation of histamine receptors and downstream signaling cascades. This can manifest as increased ion transport and other physiological responses in tissues like the colonic epithelium. mcmaster.ca

Interactions with Other Amine Oxidases (e.g., Lipoxygenase) and Their Redox States

Current scientific literature does not provide information on the direct interaction of O-octylhydroxylamine with other amine oxidases such as lipoxygenase, nor on its effects on their redox states. Research has primarily focused on its well-defined role as a diamine oxidase inhibitor. physiology.orgnih.govmcmaster.ca Studies on other hydroxylamines have shown varied effects on different enzymes and cellular processes, including the induction of methemoglobin and lipid peroxidation, but these have not been specifically linked to O-octylhydroxylamine or its interaction with lipoxygenase. nih.gov

Molecular Basis of Biological Activity

The molecular basis for the biological activity of O-octylhydroxylamine lies in its specific interaction with the active site of diamine oxidase. The structure of O-octylhydroxylamine, with its characteristic R-O-NH2 motif, allows it to act as a competitive inhibitor of this enzyme. nih.govmcmaster.ca

The active site of human DAO is a complex environment featuring a copper ion and a post-translationally modified tyrosine residue, topaquinone (B1675334) (TPQ). drugbank.comnih.gov This TPQ cofactor is essential for the oxidative deamination of substrates. nih.gov The binding of substrates like histamine is also guided by a conserved aspartic acid residue within the active site channel, which interacts with the second amino group of diamine substrates. drugbank.comnih.gov

Interactive Data Table: Structure-Activity Relationship of O-Alkylhydroxylamine Inhibitors of Diamine Oxidase

Compound Structure (R-O-NH2)Relative ActivityKey Structural FeatureReference
R = Straight Alkyl ChainGenerally ActiveUnbranched aliphatic group mcmaster.ca
R = Branched Alkyl ChainLess ActiveSteric hindrance mcmaster.ca
R = Long Alkyl ChainLess ActiveSuboptimal fit in active site mcmaster.ca
R = Short Alkyl ChainMore ActiveFavorable interaction with active site mcmaster.ca
R = Benzylic GroupLess Active than AliphaticsAltered electronic and steric properties mcmaster.ca

Structure-Activity Relationship (SAR) Studies for O-Alkylhydroxylamines

The biological activity of O-alkylhydroxylamines is significantly influenced by the chemical nature of the alkyl or aryl group attached to the O-hydroxylamine core. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of this class of compounds for specific biological targets.

A notable example is the investigation of O-alkylhydroxylamines as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression. nih.gov Initial discovery identified O-benzylhydroxylamine as a potent, sub-micromolar inhibitor of IDO1. nih.gov Subsequent SAR studies on over forty derivatives revealed key structural determinants for enhanced inhibitory activity. A particularly successful strategy was the introduction of halogen atoms at the meta position of the benzyl (B1604629) group's aromatic ring, which led to a modest improvement in potency. nih.gov

These findings underscore that the O-alkylhydroxylamine moiety serves as a critical pharmacophore, while modifications to the appended alkyl or aryl group allow for the fine-tuning of biological efficacy. The simplicity of these structures, combined with their high ligand efficiency, marks them as promising candidates for therapeutic development. nih.gov While detailed SAR studies focusing specifically on a straight octyl chain are less prevalent in the reviewed literature, the principles derived from aryl-substituted hydroxylamines suggest that the size, lipophilicity, and electronic properties of the 'R' group in O-R-hydroxylamine are critical variables in modulating interactions with biological targets.

Protein Binding Dynamics and Molecular Interactions

The mechanism of action for O-alkylhydroxylamines often involves direct interaction with metalloproteins. Spectroscopic and modeling studies have provided insight into these molecular interactions, particularly for their role as enzyme inhibitors.

In the context of IDO1 inhibition, O-alkylhydroxylamines are understood to function by directly coordinating to the heme iron within the enzyme's active site. nih.gov This interaction is believed to mimic the alkylperoxy transition or intermediate state of the natural enzymatic reaction. nih.gov Computational docking studies have further elucidated the potential binding modes within the enzyme's catalytic pocket. For the parent compound O-benzylhydroxylamine, modeling predicted two equally plausible binding orientations: one deeper within the cavity near residues Phe163 and Ser167, and another at the entrance of the cavity, interacting with Phe226 and the heme propionate (B1217596) group. nih.gov

An important aspect of the molecular dynamics of these compounds is their interaction with other proteins, such as serum albumin. The binding to human serum proteins can significantly impact the biological activity of a compound. For instance, in a study of two potent O-alkylhydroxylamine IDO1 inhibitors, one compound showed a substantial reduction in inhibitory activity in the presence of human serum, while the other was relatively unaffected. nih.gov This highlights that protein binding is a critical factor that can be optimized through structural modification to ensure therapeutic potential. nih.gov

Biochemical Pathways Modulated by Hydroxylamines

Role in Oxidative Processes and Antioxidant Mechanisms (In Vitro)

Hydroxylamine (B1172632) derivatives play a significant role in redox biochemistry, particularly as antioxidants. Their mechanism often involves interplay with other redox-active molecules, especially within the mitochondria.

The antioxidant properties of certain hydroxylamines are linked to their corresponding nitroxides. For example, piperidine (B6355638) nitroxides like TEMPOL are known to act as antioxidants, and their mechanism involves conversion to the respective hydroxylamine. nih.gov Studies using mitochondria-targeted nitroxides have shown that they are efficiently reduced to their hydroxylamine form by direct reaction with ubiquinol (B23937) (the reduced form of Coenzyme Q) within the mitochondrial membrane. nih.gov This reaction proceeds via the transfer of a hydrogen atom from ubiquinol to the nitroxide. nih.gov The resulting hydroxylamine is considered the active antioxidant species in this context. nih.gov

The rate of this reductive reaction, and thus the antioxidant efficacy, is influenced by the structure of the molecule, which dictates its access to ubiquinol within the membrane. nih.gov The antioxidant effects of these hydroxylamines are critical in mitigating oxidative stress. Conversely, hydroxylamine metabolites of certain drugs, such as dapsone (B1669823) hydroxylamine (DDS-NHOH), are associated with oxidative hematological adverse effects like methemoglobinemia, demonstrating that the biological context and molecular structure determine whether a hydroxylamine derivative acts as a protective antioxidant or a pro-oxidant. researchgate.net

Modulatory Effects on Cellular Pathways (e.g., Senescence Delay in IMR90 cells via mitochondrial targeting)

Hydroxylamines can modulate fundamental cellular pathways, including those related to cellular aging or senescence, largely through their antioxidant activity within specific organelles like mitochondria. nih.govnih.gov Mitochondrial oxidative damage is a known contributor to cellular senescence. nih.gov Therefore, targeting antioxidants to this organelle is a promising strategy to delay age-related cellular decline.

In the context of IMR90 human fibroblast cells, a common model for studying replicative senescence, oxidative stress is a key factor influencing their lifespan. nih.gov Conditions of high oxygen (20%) shorten the replicative lifespan of IMR90 cells compared to environments with lower oxidative stress. nih.gov Furthermore, metabolic pathways such as glycolysis are linked to senescence progression in these cells; enhancing glycolysis can delay senescence. nih.gov By acting as potent antioxidants directly within the mitochondria, targeted hydroxylamines could mitigate the mitochondrial oxidative damage that contributes to the senescence phenotype. nih.govnih.gov This targeted antioxidant action can preserve mitochondrial function, potentially delaying the onset of key senescence markers and extending the replicative capacity of cells like IMR90. nih.gov

Future Research Directions and Potential Academic Applications

Development of Novel O-Octylhydroxylamine Based Chemical Probes for Biological Systems

The development of sophisticated chemical probes is essential for dissecting complex biological processes. nih.gov A chemical probe is a highly selective and well-characterized small molecule used to study the function of a specific protein or pathway in cells and organisms. eubopen.org The unique structure of O-octylhydroxylamine makes it an intriguing candidate for the development of novel chemical probes.

Future research could focus on modifying the O-octylhydroxylamine scaffold to create probes for specific biological targets. The octyl chain provides a lipophilic tail that can facilitate membrane traversal or anchor the molecule within hydrophobic pockets of target proteins. The hydroxylamine (B1172632) moiety is a versatile chemical handle that can be used for various purposes:

Warhead for Covalent Probes: The nucleophilic character of the hydroxylamine can be exploited to form covalent bonds with specific residues on target proteins, allowing for irreversible labeling and subsequent identification or imaging.

Linker for Bioconjugation: The hydroxylamine group can react with aldehydes and ketones to form stable oxime ethers. This reaction is highly specific and can be performed under biological conditions, making it ideal for attaching reporter tags such as fluorophores, biotin, or affinity labels.

Redox-Active Moiety: The hydroxylamine group can participate in redox reactions, which could be harnessed to develop probes that report on the redox state of specific cellular compartments or enzyme active sites. springernature.com

A potential research strategy involves using O-octylhydroxylamine as a fragment in the design of probes for detecting reactive oxygen species (ROS) like the hydroxyl radical. A method has been described for quantifying hydroxyl radicals where a methyl radical, generated from the interaction of OH with dimethyl sulfoxide, reacts with a nitroxide to form a stable O-methylhydroxylamine. nih.gov A similar principle could be adapted using an O-octylhydroxylamine-based reporter system.

Potential Probe Type Target Functionality Rationale for O-Octylhydroxylamine Use
Covalent Enzyme Inhibitor Electrophilic residues (e.g., in enzyme active sites)The hydroxylamine acts as a nucleophilic warhead.
Membrane-Associated Reporter Cellular membranes or membrane proteinsThe octyl chain provides a hydrophobic anchor for membrane insertion.
Oxime Ligation Handle Aldehyde/ketone-tagged biomoleculesThe hydroxylamine group provides a specific chemical handle for bio-orthogonal ligation.
Redox Sensor Oxidative stress environmentsThe hydroxylamine moiety's susceptibility to oxidation can be linked to a reporter signal. springernature.com

Exploration of Catalytic Roles and Coordination Chemistry in Materials Science (Non-Biological)

While hydroxylamines have historically been underutilized as ligands in coordination chemistry due to the instability of their complexes, recent advancements have demonstrated that stable and catalytically active metal complexes can be formed. springernature.comnih.gov The design of macrocyclic poly-N-hydroxylamines, or "crown-hydroxylamines," has shown that these ligands can coordinate with various d-metal ions (like Cu(II), Ni(II), and Mn(II)) to form stable complexes with interesting pH-dependent behavior and catalytic activity in aerobic oxidations. nih.gov

This opens up future research avenues for O-octylhydroxylamine in materials science. The N,O-ligation capability of the hydroxylamine group allows it to act as a chelating ligand. nih.gov The octyl chain, while not directly involved in coordination, can profoundly influence the properties of the resulting metal complexes in a non-biological context.

Potential research directions include:

Self-Assembling Monolayers: The synthesis of O-octylhydroxylamine-metal complexes could be explored for the formation of functionalized surfaces. The octyl chains could drive the self-assembly of these complexes on conductive or semiconductive substrates, creating ordered monolayers with tailored electronic or catalytic properties.

Metal-Organic Frameworks (MOFs): O-octylhydroxylamine could be used as a modulator or a functional ligand in the synthesis of MOFs. The octyl groups could line the pores of the MOF, creating a hydrophobic environment for selective guest binding or catalysis.

Catalysis in Non-Polar Media: The long alkyl chain would impart solubility in non-polar organic solvents. This could enable the use of O-octylhydroxylamine-based metal catalysts for oxidation or other reactions in non-aqueous environments, which is relevant for many industrial chemical processes. The redox non-innocence of hydroxylamine ligands is an intriguing feature that can be used to modulate electron transfer reactions in catalysis. springernature.com

Metal Ion Potential Coordination Geometry Potential Application in Materials Science
Copper (II)Square planar or distorted octahedralCatalysis of aerobic oxidation reactions. nih.gov
Nickel (II)Square-planarpH-dependent molecular switches. nih.gov
Zinc (II)TetrahedralPrecursors for thin-film deposition (e.g., ZnO).
Manganese (II)OctahedralMagnetic materials or oxidation catalysts.

Advancements in High-Throughput Screening Methodologies for Enzyme Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of small molecules to identify modulators of a specific biological target, often an enzyme. nih.govbath.ac.uk O-octylhydroxylamine could be a valuable tool in the context of HTS, both as a library compound and as a component of the assay technology itself.

As a library member, its dual-functionality (hydrophobic chain and polar hydroxylamine headgroup) makes it a candidate for interacting with a wide range of enzyme classes. It could potentially act as an inhibitor for:

Metalloproteases: The hydroxylamine could coordinate to the active site metal ion.

Lipases or other lipid-modifying enzymes: The octyl chain could mimic a lipid substrate, targeting the compound to the enzyme's active site.

Enzymes with redox-sensitive regulation: The hydroxylamine could modulate enzyme activity through redox interactions.

Future research could involve incorporating O-octylhydroxylamine and its derivatives into small molecule libraries for HTS campaigns. nih.gov Furthermore, the specific reactivity of the hydroxylamine group with carbonyls could be leveraged to develop novel HTS assays. For example, an assay for an enzyme that produces an aldehyde or ketone product could use O-octylhydroxylamine linked to a reporter to capture and quantify the product. This would be a form of bio-orthogonal detection, minimizing interference from other components in the assay mixture.

HTS Assay Type Role of O-Octylhydroxylamine Example Enzyme Class
Direct Inhibition Screen Library CompoundProteases, Lipases, Kinases
Fragment-Based Screen Library FragmentTargets with small, defined binding pockets
Product-Capture Assay Detection ReagentAldehyde Dehydrogenases, Oxidases
Live-Cell FRET Assay Potential ModulatorSarco/endoplasmic reticulum calcium ATPase (SERCA) nih.gov

Interdisciplinary Research Integrating Synthesis, Computation, and Mechanistic Biology

The full potential of O-octylhydroxylamine can best be unlocked through an interdisciplinary approach that combines chemical synthesis, computational modeling, and mechanistic biological or materials studies.

Synthesis: Organic chemists can create a library of derivatives by modifying the octyl chain (e.g., varying its length, introducing branching, or adding terminal functional groups) or by altering the hydroxylamine moiety. Efficient, safe, and scalable synthetic methods are crucial for this endeavor. google.comresearchgate.net

Computation: Computational chemists can use molecular docking simulations to predict how these derivatives might bind to specific enzyme targets or coordinate with different metal ions. Molecular dynamics simulations could predict the stability of the resulting complexes and their behavior in different solvent environments.

Mechanistic Studies: The predictions from computational models can then be tested experimentally. Biochemists and cell biologists can perform enzyme kinetics and cell-based assays to validate the biological activity of the synthesized compounds. Materials scientists can characterize the physical and catalytic properties of the metal complexes.

This integrated cycle of design, synthesis, and testing would accelerate the development of new tools and technologies based on the O-octylhydroxylamine scaffold. For instance, a computational screen might identify a potential binding pocket in a disease-relevant enzyme. Synthetic chemists could then create an O-octylhydroxylamine derivative optimized for that pocket, which would then be evaluated in biochemical and cell-based assays to determine its potency and mechanism of action.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing O-octylhydroxylamine hydrobromide?

  • Methodological Answer : The synthesis of hydroxylamine derivatives often involves nucleophilic substitution or reduction of nitro precursors. For O-octylhydroxylamine hydrobromide, a plausible route is the reaction of octyl bromide with hydroxylamine hydrobromide under basic conditions (e.g., NaOH) to facilitate deprotonation and nucleophilic attack. Temperature control (e.g., 0–25°C) and solvent selection (e.g., ethanol or methanol) are critical to minimize side reactions like over-alkylation . Characterization should include ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to assess purity >95%) .

Q. How can researchers ensure the stability of O-octylhydroxylamine hydrobromide during storage and handling?

  • Methodological Answer : Hydroxylamine derivatives are hygroscopic and prone to oxidation. Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Regularly monitor stability via FT-IR to detect oxidation products (e.g., nitroxides). Use desiccants and avoid aqueous solutions unless required for immediate use .

Q. What spectroscopic techniques are most reliable for characterizing O-octylhydroxylamine hydrobromide?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ ~3.5–4.0 ppm for -NH-O- protons) and ¹³C NMR (δ ~70–80 ppm for the hydroxylamine-attached carbon) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₉BrN₂O).
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 35.7%, H: 7.1%, N: 10.4%) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reaction yields reported for hydroxylamine derivatives?

  • Methodological Answer : Use factorial design to systematically test variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 2³ factorial design (solvent, base concentration, reaction time) can identify interactions affecting yield. Statistical tools like ANOVA and response surface modeling optimize conditions . Cross-validate results with kinetic studies (e.g., monitoring reaction progress via in-situ IR) to identify rate-limiting steps .

Q. What strategies address solubility limitations of O-octylhydroxylamine hydrobromide in aqueous reaction systems?

  • Methodological Answer :
  • Co-solvent Systems : Use water-miscible solvents (e.g., DMSO, acetone) at 10–20% v/v to enhance solubility without destabilizing the compound .
  • Surfactant-Assisted Reactions : Non-ionic surfactants (e.g., Tween-80) can form micelles to solubilize hydrophobic moieties .
  • Temperature Gradients : Conduct reactions at 40–50°C to increase solubility, followed by cooling to precipitate the product .

Q. How can mechanistic studies elucidate the role of O-octylhydroxylamine hydrobromide in amination reactions?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation in products via NMR or MS .
  • Computational Modeling : Density Functional Theory (DFT) calculations to map reaction pathways (e.g., transition states in nucleophilic attacks) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify bond-breaking steps .

Q. What are the best practices for reconciling discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check NMR shifts with databases (e.g., PubChem, EPA DSSTox) and replicate experiments under standardized conditions .
  • Dynamic NMR (DNMR) : Resolve tautomerism or conformational equilibria causing peak splitting .
  • X-ray Crystallography : Obtain single-crystal structures to confirm molecular geometry and hydrogen-bonding patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.